molecular formula C20H32 B7852327 Kaur-16-ene

Kaur-16-ene

Cat. No. B7852327
M. Wt: 272.5 g/mol
InChI Key: ONVABDHFQKWOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kaur-16-ene is a kaurane diterpenoid.
Kaur-16-ene is a natural product found in Podocarpus nivalis, Thlaspi arvense, and other organisms with data available.

Scientific Research Applications

Role in Gibberellin Biosynthesis

Kaur-16-ene plays a crucial role in the biosynthesis of gibberellin, a plant growth hormone. In Echinocystis macrocarpa endosperm, kaur-16-ene undergoes oxidative conversion to gibberellin, involving molecular oxygen and NADPH, and is inhibited by carbon monoxide. This suggests parallels between the biosynthesis of gibberellin in plants and steroid hormones in animals, both involving a sequence of oxidative steps with hydrophobic substrates and membrane-bound enzymes (Murphy & West, 1969). Similarly, the conversion of kaur-16-ene to C19 gibberellins involves the release of CO2, as shown in studies with Gibberella fujikuroi (Dockerill & Hanson, 1978).

Biosynthesis in Plants

Cell-free systems from young etiolated shoots of Zea mays seedlings can biosynthesize kaur-16-ene from mevalonic acid. Comparisons between normal and dwarf-5 seedlings revealed that the normal ones predominantly synthesize ent-kaur-16-ene, suggesting its significance in plant development (Hedden & Phinney, 1979).

Medicinal Applications

The derivative 18-acetoxy-ent-kaur-16-ene from Annona squamosa L. bark exhibits significant analgesic and anti-inflammatory activities, highlighting its potential in medicinal applications (Chavan, Wakte, & Shinde, 2011). Similarly, kaur-16-en-19-oic acid from Annona reticulata L. bark demonstrates comparable activities, potentially useful for therapeutic purposes (Chavan, Kolhe, Wakte, & Shinde, 2012).

Other Biological Activities

Kaur-16-ene derivatives such as ent-kaur-16-en-19-oic acid have been identified with trypanosomicidal activities, effective against T. cruzi, the causative agent of Chagas' disease (Batista, Chiari, & De Oliveira, 1999). This highlights its potential in combating parasitic diseases.

Plant Defense Mechanisms

Kaur-16-ene is emitted by Garcinia mangostana leaves in response to infestation by the scale insect Aspidiotus rigidus. This emission may play a role in increasing the plant's resistance to herbivore infestations (Tavera et al., 2018).

Environmental Impact

Diterpenes like kaur-16-ene, emitted from dominant coniferous trees in Japan, significantly affect atmospheric chemistry and regional air quality due to their large emission rates and high reactivities (Matsunaga et al., 2012).

properties

IUPAC Name

5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32/c1-14-12-20-11-8-16-18(2,3)9-5-10-19(16,4)17(20)7-6-15(14)13-20/h15-17H,1,5-13H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVABDHFQKWOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name ent-16-Kaurene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035394
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Kaur-16-ene

CAS RN

562-28-7
Record name ent-16-Kaurene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035394
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

50 °C
Record name ent-16-Kaurene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035394
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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